1-Fluoro-3-(prop-2-yn-1-yloxy)benzene
Overview
Description
1-Fluoro-3-(prop-2-yn-1-yloxy)benzene is an organic compound with the molecular formula C9H7FO It is a derivative of benzene, where a fluorine atom is attached to the benzene ring along with a prop-2-yn-1-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Fluoro-3-(prop-2-yn-1-yloxy)benzene can be synthesized through several methods. One common approach involves the reaction of 1-fluoro-3-iodobenzene with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The resulting product is then purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures higher yields and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
1-Fluoro-3-(prop-2-yn-1-yloxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation Reactions: The prop-2-yn-1-yloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The triple bond in the prop-2-yn-1-yloxy group can be reduced to form alkenes or alkanes.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMF.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Scientific Research Applications
1-Fluoro-3-(prop-2-yn-1-yloxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Fluoro-3-(prop-2-yn-1-yloxy)benzene involves its interaction with specific molecular targets. The prop-2-yn-1-yloxy group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Fluoro-2-(prop-2-yn-1-yloxy)benzene
- 1-Fluoro-4-(prop-2-yn-1-yloxy)benzene
- 1-Fluoro-3-(prop-2-yn-1-yloxy)benzene
Uniqueness
This compound is unique due to the specific positioning of the fluorine and prop-2-yn-1-yloxy groups on the benzene ring. This unique structure imparts distinct chemical reactivity and biological activity compared to its isomers .
Properties
IUPAC Name |
1-fluoro-3-prop-2-ynoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO/c1-2-6-11-9-5-3-4-8(10)7-9/h1,3-5,7H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGXMJFFQWBIQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC(=CC=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20561163 | |
Record name | 1-Fluoro-3-[(prop-2-yn-1-yl)oxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20561163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94831-93-3 | |
Record name | 1-Fluoro-3-[(prop-2-yn-1-yl)oxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20561163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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